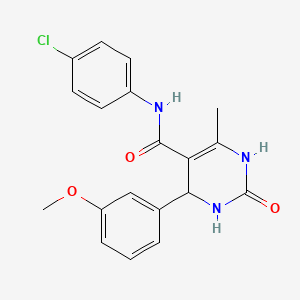
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzoyl)-1-adamantanecarbohydrazide, also known as ACHN-975, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been found to have various biochemical and physiological effects, which makes it an interesting subject for further research.
作用机制
The mechanism of action of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a role in the regulation of gene expression. Inhibition of HDAC activity by this compound leads to the activation of various genes that are involved in cell death and cell cycle arrest.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been found to have anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by various techniques. This compound has also been found to have low toxicity, which makes it a good candidate for further research. However, there are some limitations to its use in lab experiments. This compound is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide. One direction is to study its potential use in the treatment of cancer. Further preclinical studies are needed to determine the efficacy of this compound in vivo and to optimize its dosing and administration. Another direction is to study its potential use in the treatment of inflammatory diseases. This compound has been found to have anti-inflammatory activity, and further studies are needed to determine its mechanism of action and potential therapeutic applications. Finally, there is a need for further research to understand the mechanism of action of this compound. Understanding the molecular targets of this compound will provide insights into its potential therapeutic applications and will aid in the design of experiments to study its effects.
合成方法
The synthesis of N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide involves the reaction of 1-adamantanecarbohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various techniques such as NMR, IR, and mass spectrometry.
科学研究应用
N'-(3-chlorobenzoyl)-1-adamantanecarbohydrazide has been found to have potential applications in the field of medicine. It has been studied for its anticancer activity and has shown promising results in preclinical studies. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.
属性
IUPAC Name |
N'-(3-chlorobenzoyl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-15-3-1-2-14(7-15)16(22)20-21-17(23)18-8-11-4-12(9-18)6-13(5-11)10-18/h1-3,7,11-13H,4-6,8-10H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTOAEYXULGJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4,5-dimethyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4964008.png)
![3-(4-methoxyphenyl)-N-[2-(phenylthio)ethyl]acrylamide](/img/structure/B4964012.png)
![acetone O-[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B4964020.png)

![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,4-dichlorobenzamide)](/img/structure/B4964034.png)

![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4964059.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B4964067.png)
![2-{[6-(2-isopropylphenoxy)hexyl]amino}ethanol](/img/structure/B4964072.png)

![5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4964082.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B4964085.png)

